molecular formula C33H32N2O6 B1438450 (R,S)-Fmoc-Thc(Boc)-OH CAS No. 1031927-10-2

(R,S)-Fmoc-Thc(Boc)-OH

Cat. No. B1438450
CAS RN: 1031927-10-2
M. Wt: 552.6 g/mol
InChI Key: OLAORHBABBKCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are protecting groups used in peptide synthesis . Fmoc is used to protect the amino group during synthesis, while Boc is used to protect the carboxyl group .


Synthesis Analysis

The synthesis of Fmoc and Boc protected amino acids involves the reaction of the corresponding amino acid with the protecting group in the presence of a suitable coupling agent . The reaction is typically carried out in an organic solvent .


Molecular Structure Analysis

The molecular structure of Fmoc and Boc protected amino acids consists of the amino acid backbone with the protecting groups attached to the amino and carboxyl groups . The exact structure would depend on the specific amino acid that is being protected.


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group is typically removed under basic conditions, while the Boc group is removed under acidic conditions . This allows for the sequential addition of amino acids to the growing peptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc and Boc protected amino acids would depend on the specific amino acid that is being protected. In general, these compounds are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Synthesis and Structure Characterization

  • The research around polypeptides, which are crucial in human physiology, highlights the significance of improving synthetic methods for these compounds. A study involved the use of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (di-tert-butyl dicarbonate) for amino protection in the synthesis of polypeptides, demonstrating an approach to streamline and enhance polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Solid Phase Synthesis of Peptides

  • Fmoc/t-Bu chemistry was utilized for the solid phase synthesis of peptide C-terminal thioesters, important intermediates in protein synthesis. This method, offering an alternative to Boc/benzyl solid-phase synthesis, employs commercially available reagents, demonstrating its practicality in protein synthesis applications (R. Ingenito et al., 1999).

Synthesis of Difficult Sequence-Containing Peptides

  • The 'O-acyl isopeptide method' using Fmoc protected amino acids allows for the efficient synthesis of complex peptides. This method avoids racemization issues, suggesting its utility in automated synthesis protocols for long peptides or proteins (Y. Sohma et al., 2006).

Studying Peptide Synthesis and Secondary Structures

  • Near-infrared Fourier-transform Raman spectroscopy was used to investigate the stepwise solid-phase synthesis of peptides using Fmoc as an N-α-protecting group. The study revealed the influence of Fmoc on peptide secondary structures, offering insights into peptide chemistry (B. Larsen et al., 1993).

Fmoc-based Solid-Phase Synthesis of Peptide Thioesters

  • Research into Fmoc-based synthesis of peptide thioesters, crucial in protein synthesis strategies, highlights the development of new methods to improve the synthesis process. This reflects the ongoing advancements in peptide synthesis technology (F. Mende & O. Seitz, 2011).
  • Fmoc-peptide gels, modified with aromatic groups like Fmoc, have been studied for their potential in cell culture. Introducing functional groups into these gels can enhance compatibility with different cell types, offering a pathway for creating tailored cell culture environments (V. Jayawarna et al., 2009).

Mechanism of Action

The role of Fmoc and Boc in peptide synthesis is to protect the reactive amino and carboxyl groups of amino acids, preventing unwanted side reactions during the synthesis process . Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .

Safety and Hazards

Like all chemicals, Fmoc and Boc protected amino acids should be handled with care. They should be stored in a cool, dry place and should not be ingested or come into contact with the skin or eyes .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-1H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAORHBABBKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(CC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C61
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,S)-Fmoc-Thc(Boc)-OH
Reactant of Route 2
Reactant of Route 2
(R,S)-Fmoc-Thc(Boc)-OH
Reactant of Route 3
(R,S)-Fmoc-Thc(Boc)-OH
Reactant of Route 4
Reactant of Route 4
(R,S)-Fmoc-Thc(Boc)-OH
Reactant of Route 5
(R,S)-Fmoc-Thc(Boc)-OH
Reactant of Route 6
(R,S)-Fmoc-Thc(Boc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.